6-Methyl-2-trifluoromethyl-4H-chromene-4-thione
Description
Properties
Molecular Formula |
C11H7F3OS |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)chromene-4-thione |
InChI |
InChI=1S/C11H7F3OS/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3 |
InChI Key |
BDALMGNBTMEAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=S)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-2-trifluoromethyl-4H-chromene-4-one with a sulfur source, such as hydrogen sulfide or a thiol, under acidic or basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Chemical Reactivity and Mechanisms
The compound exhibits diverse reactivity due to its electron-deficient chromene core and nucleophilic thione group. Key reactions include:
-
Condensation reactions : Reacts with amines and hydrazines to form hydrazones or oximes.
-
Nucleophilic substitutions : The thione group undergoes nucleophilic attack, often requiring acidic conditions for activation.
-
Three-component hydrazone synthesis : With tert-butyl nitrite and aromatic amines, it forms hydrazones under solvent- and catalyst-free conditions (76–86% yield) .
Mechanistic Insights
| Reaction Type | Reagents | Key Transformation | Yield |
|---|---|---|---|
| Hydrazone formation | tert-Butyl nitrite, aromatic amines | C=S → C=O | 76–86% |
| Thioester formation | Excess aniline | Intermediate reacts with aniline | Up to 85% |
Comparative Reactivity
| Compound | Reactivity | Product Type |
|---|---|---|
| 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione | High reactivity toward nucleophiles | Hydrazones, thioesters |
| 4-Hydroxydithiocoumarin | Distinct reactivity pathways | Thioesters |
This compound’s trifluoromethyl group enhances its electron-deficient nature, enabling efficient participation in substitution and condensation reactions. Its versatility in forming bioactive derivatives positions it as a valuable intermediate in medicinal chemistry .
Scientific Research Applications
6-Methyl-2-trifluoromethyl-4H-chromene-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Electronic Features
The following compounds are key analogs for comparison:
6-Methyl-2-(trifluoromethyl)-4H-chromen-4-one (C₁₁H₇F₃O₂, MW 228.17):
- Differs by the presence of a ketone (C=O) instead of a thione (C=S).
- The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature .
- Ketones typically exhibit higher polarity and better hydrogen-bonding capacity than thiones.
6-Methylflavone (6-Methyl-2-phenyl-4H-chromen-4-one, C₁₆H₁₂O₂, MW 236.26):
- Contains a phenyl group at position 2 instead of trifluoromethyl.
- The phenyl group contributes to π-π stacking interactions, which are critical for binding to biological targets .
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde (C₁₁H₈O₃, MW 188.18):
Physicochemical Properties
- Thione vs. Thiones are softer Lewis bases, which may influence metal-binding interactions in biological systems.
Biological Activity
6-Methyl-2-trifluoromethyl-4H-chromene-4-thione is a sulfur-containing heterocyclic compound that belongs to the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The unique trifluoromethyl group enhances its biological activity, making it a subject of interest for researchers.
Chemical Structure and Properties
The chemical formula for 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione is C11H8F3OS. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological macromolecules. The thione form of the compound is stabilized by resonance, contributing to its biological properties.
Anticancer Properties
Recent studies have demonstrated that 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione exhibits significant anticancer activity. For instance, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound showed IC50 values indicating potent cytotoxic effects, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.2 |
| HCT116 | 12.8 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.
Antimicrobial Activity
6-Methyl-2-trifluoromethyl-4H-chromene-4-thione has also been investigated for its antimicrobial properties. It displayed activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined, revealing moderate to good antimicrobial efficacy.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 250 |
| Candida albicans | 150 |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Antioxidant Activity
The antioxidant potential of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Anticancer Activity : A study conducted by Afifi et al. (2017) evaluated the anticancer effects of various chromene derivatives, including 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione. The results indicated that this compound effectively inhibited the growth of cancer cells and induced apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research by Suvarna et al. (2017) highlighted the antimicrobial properties of thiochromene derivatives, showing that compounds similar to 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione possess significant antibacterial and antifungal activities, supporting further exploration in drug development.
The biological activity of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It activates specific signaling pathways leading to programmed cell death.
Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity with target proteins, which is crucial for its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
